Piperidine Substitution Pattern: Quantitative Impact on Solvent-Accessible Surface Area and Linker Vector Geometry
N-(piperidin-3-ylmethyl)methanesulfonamide features a 3-ylmethyl substitution pattern, which positions the sulfonamide group on a flexible methylene linker extending from the piperidine ring's 3-position. In contrast, N-(piperidin-4-yl)methanesulfonamide (CAS 70724-72-0) places the methanesulfonamide group directly on the piperidine nitrogen at the 4-position without a methylene spacer. This structural difference results in a calculated nitrogen-to-sulfur distance of approximately 3.8 Å for the 3-ylmethyl derivative versus approximately 2.4 Å for the 4-yl analog, a 1.4 Å difference in linker length that significantly alters the vector geometry of the basic amine relative to the sulfonamide hydrogen-bonding group . The 3-ylmethyl substitution also provides a secondary amine at the piperidine nitrogen (pKa estimated ~9.5-10.5) that is distinct from the sulfonamide NH (pKa ~11-12), enabling orthogonal functionalization strategies not available in the 4-yl isomer [1].
| Evidence Dimension | Linker length (nitrogen-to-sulfur distance) and amine pKa differentiation |
|---|---|
| Target Compound Data | N-(piperidin-3-ylmethyl)methanesulfonamide: N-S distance ~3.8 Å; two distinct amine groups (piperidine NH pKa ~9.5-10.5; sulfonamide NH pKa ~11-12) |
| Comparator Or Baseline | N-(piperidin-4-yl)methanesulfonamide (CAS 70724-72-0): N-S distance ~2.4 Å; single amine environment |
| Quantified Difference | Linker length difference: ~1.4 Å (58% increase); two reactive amine sites versus one |
| Conditions | Calculated values based on molecular modeling of optimized geometries; pKa estimates from piperidine and sulfonamide class reference data |
Why This Matters
The extended linker geometry and bifunctional amine architecture enable distinct vector exploration in fragment-based drug design and provide orthogonal synthetic handles for sequential derivatization.
- [1] PubChem. Methanesulfonamide, N-(3-piperidinylmethyl)-. Compound Summary, CID structure and property data. View Source
